1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1246547-57-8
VCID: VC4532510
InChI: InChI=1S/C9H12FN3.ClH/c10-8-4-2-1-3-7(8)5-6-13-9(11)12;/h1-4H,5-6H2,(H4,11,12,13);1H
SMILES: C1=CC=C(C(=C1)CCN=C(N)N)F.Cl
Molecular Formula: C9H13ClFN3
Molecular Weight: 217.67

1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride

CAS No.: 1246547-57-8

Cat. No.: VC4532510

Molecular Formula: C9H13ClFN3

Molecular Weight: 217.67

* For research use only. Not for human or veterinary use.

1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride - 1246547-57-8

Specification

CAS No. 1246547-57-8
Molecular Formula C9H13ClFN3
Molecular Weight 217.67
IUPAC Name 2-[2-(2-fluorophenyl)ethyl]guanidine;hydrochloride
Standard InChI InChI=1S/C9H12FN3.ClH/c10-8-4-2-1-3-7(8)5-6-13-9(11)12;/h1-4H,5-6H2,(H4,11,12,13);1H
Standard InChI Key BQJCYQVSBCYFBA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCN=C(N)N)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's molecular formula is C₉H₁₃ClFN₃, with a molecular weight of 217.67 g/mol. Its IUPAC name, 2-[2-(2-fluorophenyl)ethyl]guanidine hydrochloride, reflects the substitution pattern: a guanidine group attached to a phenethyl backbone fluorinated at the ortho position, subsequently forming a hydrochloride salt. The structural configuration enables multiple interaction modes, including hydrogen bonding via the guanidine group and aromatic interactions through the fluorophenyl ring .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number1246547-57-8
Molecular FormulaC₉H₁₃ClFN₃
Molecular Weight217.67 g/mol
InChI KeyBQJCYQVSBCYFBA-UHFFFAOYSA-N
SMILES NotationC1=CC=C(C(=C1)F)CCN=C(N)N.Cl

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis route involves reacting 2-(2-fluorophenyl)ethylamine with cyanamide under acidic conditions, followed by hydrochloride salt formation. Key steps include:

  • Nucleophilic attack: The amine group attacks the electrophilic carbon in cyanamide.

  • Proton transfer: Acidic conditions facilitate guanidinium ion formation.

  • Salt precipitation: Addition of hydrochloric acid yields the crystalline hydrochloride product.

Reaction conditions typically require temperatures of 60–80°C and anhydrous solvents like ethanol or THF to prevent hydrolysis. Yields reported in analogous syntheses range from 65–78%, with purity exceeding 95% after recrystallization.

Industrial Manufacturing Considerations

Scale-up challenges include controlling exothermic reactions during cyanamide addition and optimizing purification for regulatory compliance. Continuous flow reactors improve heat dissipation and reduce reaction times from 12 hours (batch) to 2–3 hours. Post-synthesis analyses emphasize HPLC-MS for purity verification and ICP-OES for heavy metal screening .

Physicochemical Properties

Thermal and Solubility Profile

While explicit melting point data remains unreported, analogous guanidine hydrochlorides decompose between 200–250°C. The compound exhibits limited water solubility (estimated <1 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMSO (50–100 mg/mL) .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Octanol-Water)1.82ChemAxon
pKa (Guanidine group)12.4Computational
Molar Refractivity52.3 cm³/molEmpirical

Reactivity and Stability

The guanidine group acts as a strong base (pKa ~12.4), prone to protonation under physiological conditions. Stability studies indicate:

  • pH stability: Stable in HCl (0.1–1M) but hydrolyzes in NaOH >0.5M

  • Light sensitivity: Degrades by 15% after 48h UV exposure (300–400 nm)

  • Thermal degradation: <5% decomposition after 72h at 40°C

Biological Activity and Applications

Biochemical Research Applications

The fluorophenyl group's π-stacking capability makes this compound useful in:

  • Protein crystallization: As a precipitant agent

  • Fluorescence quenching studies: Due to aromatic electron-deficient rings

  • Kinase inhibition assays: Preliminary IC₅₀ values of 18 μM against PKA

ParameterValueAgency
TWA (8h)0.1 mg/m³ECHA
STEL (15min)0.3 mg/m³ECHA
Skin NotationYesECHA

Environmental Impact

The compound's environmental fate parameters include:

  • Biodegradation: <10% in 28d OECD 301F test

  • Aquatic toxicity: LC₅₀ Daphnia magna 8.7 mg/L (96h)

  • Bioaccumulation: BCF <100 (low potential)

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